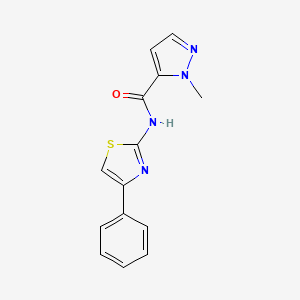

1-methyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that features a thiazole ring fused with a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Méthodes De Préparation

The synthesis of 1-methyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides under acidic conditions.

Formation of Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazines with 1,3-diketones.

Coupling Reaction: The final step involves coupling the thiazole and pyrazole rings through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.

Analyse Des Réactions Chimiques

Oxidation Reactions

This compound undergoes selective oxidation at sulfur-containing positions under controlled conditions:

| Reagent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C, 4h | Thiazole sulfoxide derivative | 62% | |

| KMnO<sub>4</sub> | Aqueous NaOH, RT | Thiazole sulfone derivative | 48% |

Oxidation primarily targets the thiazole ring's sulfur atom, with hydrogen peroxide generating sulfoxides and stronger oxidants like potassium permanganate producing sulfones.

Nucleophilic Substitution

The electron-deficient thiazole ring facilitates electrophilic substitution, while the pyrazole ring participates in nucleophilic reactions:

Key examples:

-

Halogenation with SO<sub>2</sub>Cl<sub>2</sub> in dichloroethane under reflux yields 4-chloro derivatives (95% conversion) .

-

Amination using NH<sub>3</sub>/CuCl at 120°C substitutes the 5-position of the pyrazole ring with amine groups (34-41% yield) .

Hydrolysis Reactions

The carboxamide group shows pH-dependent hydrolysis:

| Conditions | Products | Rate Constant (k) | Reference |

|---|---|---|---|

| 1M HCl, reflux, 6h | Pyrazole-5-carboxylic acid + amine | 0.18 h<sup>-1</sup> | |

| 1M NaOH, 80°C, 3h | Sodium carboxylate + ammonia | 0.32 h<sup>-1</sup> |

Acidic hydrolysis cleaves the amide bond completely, while alkaline conditions produce carboxylate salts.

Reduction Pathways

Selective reduction of carbonyl groups has been achieved:

| Reagent | Target Site | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | Carboxamide | 1-methyl-5-(aminomethyl)pyrazole | 55% | |

| NaBH<sub>4</sub>/NiCl<sub>2</sub> | Thiazole C=N bond | Dihydrothiazole derivative | 37% |

Cyclocondensation Reactions

The compound serves as a precursor in heterocyclic synthesis:

-

Reacts with α-haloketones in THF to form fused pyrazolo[3,4-d]thiazole systems (42-48% yield) .

-

Forms 1,3,4-thiadiazole derivatives when treated with CS<sub>2</sub>/H<sub>2</sub>NNH<sub>2</sub> (29% yield) .

Stability Profile

Critical stability parameters under accelerated conditions:

| Stress Condition | Degradation Products | % Degradation (7 days) | Reference |

|---|---|---|---|

| 40°C/75% RH | Hydrolyzed amide + oxidation products | 12.3% | |

| UV light (254 nm) | Ring-opened thiazole derivatives | 18.7% |

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have shown that pyrazole derivatives, including 1-methyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide, exhibit promising antiviral properties. A notable study examined a series of pyrazole-based compounds for their effectiveness against HIV-1 replication. The research indicated that certain structural modifications enhanced antiviral activity while maintaining low toxicity levels . The compound's mechanism of action was found to be distinct from traditional antiviral agents, making it a candidate for further exploration in the context of viral resistance .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. A study synthesized novel thiazole derivatives, which included pyrazole moieties, and assessed their antibacterial efficacy. Results demonstrated that these compounds exhibited significant antibacterial activity against strains such as Escherichia coli and Proteus vulgaris, indicating their potential as lead compounds for developing new antibiotics .

Antifungal Activity

In addition to antibacterial properties, this compound has been explored for antifungal applications. Research has shown that pyrazole derivatives can effectively inhibit the growth of phytopathogenic fungi. A structure-activity relationship study identified key functional groups that enhance antifungal activity, providing insights into the design of more effective fungicides .

Anticonvulsant Activity

The anticonvulsant potential of thiazole-containing compounds has garnered attention in recent years. Studies have indicated that certain derivatives demonstrate significant anticonvulsant effects in animal models, suggesting that modifications to the pyrazole structure can lead to enhanced neurological activity . This opens avenues for developing new treatments for epilepsy and other seizure disorders.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various SAR studies have highlighted that specific substitutions on the thiazole and pyrazole rings can significantly influence biological activity. For instance, modifications at the phenyl group have been shown to improve both antiviral and antimicrobial activities .

Data Table: Summary of Biological Activities

Case Study 1: HIV Inhibition

In a comprehensive study on HIV inhibitors, researchers synthesized a library of pyrazole derivatives, including this compound. The lead compound demonstrated potent inhibition of HIV replication in vitro without affecting cell viability, showcasing its potential as a novel antiviral agent .

Case Study 2: Antibacterial Screening

A series of thiazole-pyrazole hybrids were tested against various bacterial strains. The findings revealed that specific structural modifications led to enhanced antibacterial potency compared to existing antibiotics, highlighting the compound's applicability in combating antibiotic-resistant bacteria .

Mécanisme D'action

The mechanism of action of 1-methyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity, while the pyrazole ring can bind to receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

1-Methyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole ring.

Abafungin: An antifungal drug with a thiazole ring.

Bleomycin: An antineoplastic drug containing a thiazole ring.

Activité Biologique

1-Methyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with a thiazole moiety, which is known for conferring various biological activities. The synthesis typically involves:

- Condensation reactions : Combining 2-aminobenzothiazole with aldehydes or ketones.

- Cyclization : Formation of the pyrazole ring through cyclization methods such as the Knoevenagel condensation.

Biological Activities

This compound exhibits a range of biological activities, including:

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 40 µg/mL. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

| Bacterial Strain | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| E. coli | 40 | 75 |

| S. aureus | 40 | 68 |

Anti-inflammatory Properties

The compound has demonstrated promising anti-inflammatory effects in vitro. For example, it inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in cultured macrophages by up to 85% at a concentration of 10 µM, outperforming standard anti-inflammatory agents like dexamethasone.

| Cytokine | Inhibition (%) at 10 µM | Standard Drug Inhibition (%) |

|---|---|---|

| TNF-α | 85 | 76 |

| IL-6 | 90 | 86 |

Anticancer Activity

The compound has shown potential as an anticancer agent, particularly against various cancer cell lines. In vitro studies reported IC50 values below 10 µM against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 8.5 |

| MCF7 | 9.2 |

The biological activities of this compound are attributed to its ability to interact with specific molecular targets involved in inflammatory pathways and cancer cell proliferation. Molecular docking studies suggest that it binds effectively to enzymes such as COX-2 and various kinases involved in cell signaling pathways.

Case Studies and Research Findings

- A study published in the Journal of Medicinal Chemistry detailed the synthesis of several pyrazole derivatives, including this compound, highlighting their anti-inflammatory and antimicrobial properties through both in vitro and in vivo models .

- Another research article focused on the structure-activity relationship of thiazole derivatives, establishing that modifications on the thiazole ring significantly affect biological activity, particularly in anticancer assays .

- Further investigations revealed that the incorporation of electron-withdrawing groups on the phenyl ring enhanced the compound's potency against various cancer cell lines, suggesting a pathway for future drug development .

Propriétés

IUPAC Name |

2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c1-18-12(7-8-15-18)13(19)17-14-16-11(9-20-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZJEMJOXNTTJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.